molecular formula C6H7ClN2O2 B8269626 Methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate

Methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate

Cat. No.: B8269626
M. Wt: 174.58 g/mol
InChI Key: YMHRBNNWSHHCRH-UHFFFAOYSA-N
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Description

Methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a methyl group, a chlorine atom, and a carboxylate ester group attached to the imidazole ring. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-1-methylimidazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to an alcohol under appropriate conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of substituted imidazoles.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Employed in the production of agrochemicals, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine atom and ester group play crucial roles in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

    2-Chloro-1-methylimidazole: Lacks the carboxylate ester group, making it less reactive in certain applications.

    Methyl 2-chloro-1H-imidazole-5-carboxylate: Similar structure but without the methyl group on the imidazole ring.

Uniqueness: Methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

methyl 2-chloro-3-methylimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-9-4(5(10)11-2)3-8-6(9)7/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHRBNNWSHHCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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